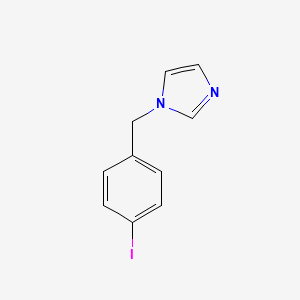

1-(4-iodobenzyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-iodophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZRSOWLZKJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Iodobenzyl 1h Imidazole and Its Derivatives

Direct N-Alkylation Approaches to 1-(4-iodobenzyl)-1H-imidazole

The most straightforward method for synthesizing this compound is through the direct N-alkylation of imidazole (B134444). This approach involves the reaction of an imidazole salt with a suitable 4-iodobenzyl electrophile.

Reaction of Imidazole with 4-Iodobenzyl Halides

The classical and widely employed method for the N-alkylation of imidazoles involves their reaction with alkyl halides. google.com In this case, imidazole is typically deprotonated with a base to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide or 4-iodobenzyl chloride). google.comsmolecule.com The use of a strong base, such as sodium hydride or sodium hydroxide, in an inert organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common. google.com The reaction proceeds via a nucleophilic substitution mechanism (SN2).

Some reported methods for the synthesis of this compound include dual-substitution reactions using imidazole and iodobenzyl precursors, as well as reflux methods in appropriate solvents to facilitate the reaction efficiently. smolecule.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Several factors can be optimized to improve the yield and regioselectivity of the N-alkylation reaction. The choice of base, solvent, temperature, and reaction time are all critical parameters. For unsymmetrical imidazoles, the site of alkylation (N-1 versus N-3) can be influenced by the steric and electronic properties of the substituents on the imidazole ring, as well as the nature of the alkylating agent. otago.ac.nz

A study on the N-alkylation of imidazoles using alkaline carbons as basic catalysts in dry media reported high yields of N-alkylated products. researchgate.net The activity of the catalyst was influenced by the type of alkaline cation, with cesium-containing carbons showing the highest activity. researchgate.net An increase in reaction temperature also had a positive effect on the reaction rate and yield. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkaline Carbons | Various | Dry Media | 333 K (60 °C) | High | researchgate.net |

| Sodium Hydroxide | NaOH | Dimethylformamide | 150 | - | google.com |

| Sodium Hydride | NaH | Tetrahydrofuran | Reflux | - | google.com |

Multi-Step Synthesis Pathways Involving Imidazole Ring Formation

An alternative to direct N-alkylation is the construction of the imidazole ring itself, with the 4-iodobenzyl moiety already incorporated into one of the starting materials. This approach offers greater flexibility for accessing a wider range of substituted imidazole derivatives.

Cyclization Reactions for the Construction of Substituted Imidazole Rings

Various methods exist for the synthesis of the imidazole core. One common strategy is the one-pot, four-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), a primary amine (in this case, 4-iodobenzylamine), and an ammonium (B1175870) salt (like ammonium acetate) which serves as the ammonia (B1221849) source. acgpubs.orgijcce.ac.ir This multicomponent approach allows for the efficient assembly of highly substituted imidazoles. acgpubs.org

Other cyclization strategies include:

The reaction of amidines with α-haloketones (the Wallach synthesis).

The condensation of α-dicarbonyl compounds with aldehydes, amines, and ammonia (the Radziszewski synthesis).

The van Leusen imidazole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. semanticscholar.org This method is known for its versatility and tolerance of a wide range of substrates. semanticscholar.org

Introduction of the 4-Iodobenzyl Moiety via Post-Cyclization Functionalization Strategies

In some synthetic routes, the imidazole ring is first constructed, and the 4-iodobenzyl group is introduced in a subsequent step. This "post-cyclization functionalization" can be achieved through N-alkylation of a pre-formed imidazole derivative, similar to the direct alkylation methods described in section 2.1. This strategy is particularly useful when the desired imidazole core is more readily synthesized without the N-substituent.

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-nitrogen bonds. These methods offer mild reaction conditions and broad functional group tolerance. nih.govacs.org

While direct palladium-catalyzed N-benzylation of imidazoles with benzyl (B1604629) halides is less common than N-arylation, related methodologies can be adapted. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been extensively developed for the N-arylation of imidazoles using aryl halides. nih.govacs.orgmit.edu These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high catalytic activity and selectivity. nih.govmit.edu

Research has shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, but this can be overcome by pre-activating the catalyst. nih.govmit.edu This has led to the development of highly efficient and regioselective N-arylation protocols for unsymmetrical imidazoles. nih.govmit.edu

Furthermore, palladium catalysis can be employed in the construction of the imidazole ring itself. For instance, a palladium-catalyzed multicomponent synthesis of imidazolinium carboxylates from imines, acid chlorides, and carbon monoxide has been reported. mdpi.comresearchgate.net These intermediates can then be converted to the desired imidazole derivatives. Another approach involves the palladium-catalyzed intramolecular C-H functionalization of N-alkylated imidazoles to create fused heterocyclic systems. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Pd₂(dba)₃ / L1 | Unsymmetric Imidazole, Aryl Halide | N¹-arylimidazole | High regioselectivity, improved efficacy with pre-activated catalyst | nih.govmit.edu |

| Pd(OAc)₂ / Additive | 1-Methyl-1H-imidazole, Aryl Bromide | 5-Aryl-1-methyl-1H-imidazole | Ligandless conditions, benzoic acid as promoter in anisole | nih.gov |

| Pd/AlO(OH) NPs | Imidazole, Aryl Halide | N-arylimidazole | Ultrasonic conditions, reusable catalyst, eco-friendly solvent | biomedres.us |

| Pd-PEPPSI complexes | Heteroarene, Arylboronic Acid | Arylated Heteroarene | C-H arylation | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis Strategies for Imidazole Derivatives

The synthesis of imidazole derivatives, a cornerstone in medicinal and materials chemistry, has traditionally relied on methods that often involve hazardous solvents, high energy consumption, and the generation of significant waste. In response to growing environmental concerns, the principles of green chemistry are increasingly being integrated into synthetic methodologies. These approaches aim to develop more sustainable and eco-friendly pathways for producing valuable imidazole compounds by focusing on aspects such as energy efficiency, the use of safer solvents, and the development of recyclable catalysts. Recent advancements highlight the utility of alternative energy sources like microwave and ultrasound irradiation, as well as the application of novel solvent systems like ionic liquids and deep eutectic solvents, to create more benign synthetic routes. tandfonline.comscilit.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. scispace.com By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and fewer side products. nih.govderpharmachemica.com

One prominent green aspect of microwave-assisted synthesis is its frequent application under solvent-free conditions. For instance, various aryl imidazoles have been synthesized by condensing a primary aromatic amine with an aldehyde to form a Schiff base, which is then treated with ammonium acetate (B1210297) and benzil (B1666583) using silica (B1680970) gel as a solid support. Under microwave irradiation (1000 W), this multi-component reaction proceeds efficiently without any solvent. The formation of the Schiff base can be completed in as little as 8 minutes, with the final imidazole product forming within 12–16 minutes. This method is not only faster but also results in higher yields compared to conventional heating methods.

The use of environmentally benign solvents, such as ethanol, further enhances the green credentials of this technique. nih.govtubitak.gov.tr The combination of microwave heating and a green solvent in one-pot multicomponent reactions represents a highly efficient and sustainable strategy for the rapid synthesis of diverse imidazole derivatives. nih.govtubitak.gov.tr

| Method | Reactants | Catalyst/Support | Conditions | Time | Yield (Microwave) | Yield (Conventional) | Reference |

| Solvent-Free MCR | Primary amine, Aldehyde, NH4OAc, Benzil | Silica Gel | 1000 W | 12-16 min | High | Lower | |

| One-Pot MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, NH4OAc | p-Toluenesulfonic acid | Ethanol, Microwave | - | 46-80% | - | nih.govtubitak.gov.tr |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry approach for synthesizing imidazole derivatives. nih.govdntb.gov.ua The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov This energy-efficient method often leads to higher yields, shorter reaction times, and can be performed under milder conditions than conventional techniques. nih.govorgchemres.org

Ultrasound irradiation has been successfully employed in various synthetic strategies for imidazoles, including the Debus–Radziszewski reaction and the Ullmann reaction. nih.gov For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved in approximately 5 minutes at room temperature with yields around 90% when using a nano-catalyst under ultrasonic irradiation. nih.gov

A significant advantage of sonochemistry is its compatibility with aqueous media, reducing the reliance on volatile organic solvents. orgchemres.orgnih.govrsc.org The N-alkylation of the imidazole nucleus, a key step in producing compounds like this compound, benefits greatly from ultrasound assistance. This method can reduce reaction times from 48–96 hours under conventional heating to just 1–2 hours, representing a substantial decrease in energy consumption. nih.govrsc.org

| Reaction Type | Catalyst/Medium | Conditions | Time | Yield (Ultrasound) | Yield (Conventional) | Reference |

| 1,2,4,5-tetrasubstituted imidazoles | Nano-Bi1.5(Lu,Er)0.5O3 | Room Temp, Ultrasound | 5 min | ~90% | - | nih.gov |

| Condensation Reaction | Ionic Liquid | Ultrasound | 35-60 min | 73-98% | 38-86% (120-190 min) | nih.gov |

| N-alkylation of Imidazole Ring | - | Ultrasound | 1-2 hours | Increased (~10%) | Lower (48-96 hours) | nih.govrsc.org |

Ionic Liquids and Deep Eutectic Solvents

The quest for greener solvents has led to the exploration of ionic liquids (ILs) and deep eutectic solvents (DESs) as sustainable alternatives to volatile organic compounds.

Ionic Liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). researchgate.net They possess several desirable properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.nettandfonline.com Imidazolium-based ILs are particularly popular and have been used as both recyclable solvents and catalysts in the synthesis of imidazole derivatives. mst.edutandfonline.com For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved in high yields (85–95%) under solvent-free conditions using a Brønsted acidic IL, which can be recovered and reused multiple times without a significant loss of activity. tandfonline.com The combination of ILs with microwave or ultrasound irradiation can further enhance reaction efficiency and greenness. tandfonline.comarabjchem.org

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. nih.gov They share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable. A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully employed as a recyclable dual-purpose solvent and catalyst for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles. Reactions conducted in this medium at 60°C resulted in excellent yields with short reaction times. The DES could be recycled at least five times without a noticeable decrease in its catalytic performance, highlighting its potential for sustainable chemical processes. nih.gov

Solvent-Free and Aqueous Media Synthesis

Eliminating the use of organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," reactions offer benefits such as reduced waste, lower costs, and simplified purification procedures. tandfonline.comasianpubs.org As mentioned earlier, microwave-assisted multicomponent reactions are often performed under solvent-free conditions, using a solid support like silica gel.

When a solvent is necessary, water is the ideal green choice due to its non-toxicity, non-flammability, and abundance. The N-alkylation of imidazoles and benzimidazoles has been effectively carried out in an alkaline aqueous system using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. lookchem.comresearchgate.net The surfactant helps to overcome the solubility issues of organic substrates in water, enhancing the reaction rate. This method allows for high yields of N-1 alkylated products in a short time, often at room temperature for reactive alkyl halides, thereby providing a sustainable and operationally simple synthetic route. lookchem.comresearchgate.net

Mechanistic Investigations of Reactions Involving 1 4 Iodobenzyl 1h Imidazole

Exploration of Nucleophilic Substitution Pathways at the Benzylic Iodine Atom

The carbon-iodine bond at the benzylic position of 1-(4-iodobenzyl)-1H-imidazole is a primary site for nucleophilic substitution reactions. The iodine atom is an excellent leaving group, and the benzylic position can support either SN1 or SN2 reaction mechanisms depending on the conditions. smolecule.comkhanacademy.org

The SN1 pathway involves the formation of a benzylic carbocation intermediate after the departure of the iodide ion. This carbocation is notably stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the positive charge across the aromatic system. khanacademy.org The SN2 pathway, a concerted mechanism, is also possible, particularly with strong, unhindered nucleophiles. khanacademy.org The choice between these pathways is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. For instance, polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 mechanism. khanacademy.org

A common example of this reactivity is the synthesis of N-alkyl(aralkyl)imidazoles, where the imidazole (B134444) nitrogen acts as a nucleophile, attacking a benzyl (B1604629) halide to form the N-C bond. scribd.com Similarly, studies on related benzimidazole (B57391) systems show that aliphatic nucleophilic substitution (SN2) can occur readily on a carbon adjacent to the imidazole ring. scielo.br

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., -OH, -OR, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate Structure | Formation of a stable carbocation (benzylic position provides resonance stabilization) | Primary halide (less sterically hindered) |

| Leaving Group | Good leaving group required (Iodine is excellent) |

Electrophilic Aromatic Substitution on the Iodobenzyl Moiety and Imidazole Ring

The molecule possesses two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the iodobenzyl ring and the imidazole ring. smolecule.comuci.edu The site of substitution is determined by the directing effects of the existing substituents.

Iodobenzyl Moiety: The benzene ring has two substituents: the iodine atom and the 1-imidazolylmethyl group (-CH₂-imidazole).

Iodine (I): As a halogen, iodine is an ortho, para-directing group. uci.edu However, it is also deactivating due to its electron-withdrawing inductive effect, which makes the ring less reactive than benzene itself.

1-Imidazolylmethyl (-CH₂-imidazole): This group is generally considered an activating, ortho, para-director. The alkyl group is electron-donating, and the imidazole ring can also influence the electron density of the benzyl ring.

The ultimate position of electrophilic attack on the iodobenzyl ring will depend on the interplay between these two groups and the specific reaction conditions.

Imidazole Ring: The imidazole ring is an electron-rich heterocycle and is generally more susceptible to electrophilic attack than benzene. uobabylon.edu.iq

Electrophilic substitution on the imidazole ring is favored at the C4 or C5 positions. uobabylon.edu.iq Attack at these positions leads to a more stable arenium ion intermediate compared to attack at the C2 position. uobabylon.edu.iq

Common EAS reactions such as nitration (using nitric and sulfuric acid) and halogenation can occur on the imidazole ring. uobabylon.edu.iq

| Aromatic Ring | Substituent | Electronic Effect | Directing Influence |

|---|---|---|---|

| Iodobenzyl | Iodine (-I) | Inductively Withdrawing, Deactivating | Ortho, Para |

| Imidazolylmethyl (-CH₂-Im) | Inductively Donating, Activating | Ortho, Para | |

| Imidazole | Ring Nitrogens | Electron-rich system | Favors C4/C5 substitution |

Reduction Mechanisms of the Imidazole Heterocycle and Related Transformations

The imidazole ring is known for its high stability and is generally resistant to reduction. uobabylon.edu.iq While direct reduction of the heterocyclic ring requires harsh conditions and is not commonly observed, transformations involving substituents on the ring are more feasible.

For instance, studies on related C-2 aroyl substituted imidazole derivatives have shown that the carbonyl group can be selectively reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄) under mild conditions. nih.gov This demonstrates that functional groups attached to the imidazole core can be modified without affecting the ring itself.

Although resistant to reduction, the imidazole nucleus can undergo ring-opening reactions under certain oxidative conditions, such as with hydrogen peroxide. uobabylon.edu.iq This represents a different class of transformation that breaks the heterocyclic structure.

C-C Bond Cleavage Reactions and Rearrangements in the Presence of this compound

While rearrangements of this compound itself are not widely documented, the synthesis of structurally related imidazoles can proceed through fascinating C-C bond cleavage mechanisms. acs.orgnih.gov A notable example is the copper- and iodine-catalyzed synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines. acs.orgnih.govvulcanchem.com

The proposed mechanism for this transformation involves several key steps:

Initial reaction between the chalcone (B49325) and benzylamine (B48309) leads to intermediate species.

The presence of the copper/iodine catalyst facilitates the formation of an iodonium (B1229267) intermediate. rsc.org

A subsequent nucleophilic substitution occurs. acs.org

The final, crucial step is a C-C bond cleavage of an α,β-unsaturated system, which eliminates a portion of the original chalcone molecule. acs.orgnih.gov

Aromatization then yields the final 1,2,4-trisubstituted-imidazole product.

This reaction highlights how the imidazole core can be constructed through complex pathways involving the cleavage of stable carbon-carbon bonds, a significant strategy in modern organic synthesis. rsc.orgorganic-chemistry.org

Detailed Reaction Pathway Elucidation using Advanced Spectroscopic Techniques

The elucidation of the complex reaction mechanisms involving imidazole derivatives relies heavily on advanced spectroscopic and analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation of reactants, intermediates, and products. acs.orgnih.gov For example, in the C-C bond cleavage reaction to form trisubstituted imidazoles, NMR analysis was essential to identify the final product and confirm which part of the chalcone was eliminated. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of molecules, which helps in confirming elemental composition and identifying unexpected products. nih.gov In mechanistic studies, HRMS analysis of reaction mixtures over time can help identify key intermediates, providing evidence for a proposed pathway. acs.org Furthermore, the analysis of fragmentation patterns in mass spectra can offer diagnostic information about the structure and connectivity of complex molecules. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental data. researchgate.net These computational methods can model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties (like IR and NMR spectra), offering deep insight into local reactivity and the feasibility of a proposed mechanism. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups present in the molecules, providing evidence for transformations such as the reduction of a carbonyl group or the formation of new bonds. nih.gov

The table below shows representative spectroscopic data for an imidazole derivative, illustrating the type of information used for structural characterization.

| Spectroscopic Data for 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole nih.gov | |

|---|---|

| Technique | Observed Data (δ in ppm for NMR) |

| ¹H NMR (500 MHz, CDCl₃) | 5.19 (s, 2H), 7.12 (d, J = 7.0 Hz, 2H), 7.21 (s, 1H), 7.31–7.37 (m, 5H), 7.41–7.42 (m, 3H), 7.58–7.60 (m, 2H), 7.75 (d, J = 8.5 Hz, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | 50.6, 116.9, 126.2, 126.7, 128.1, 128.7, 128.7, 129.0, 129.1, 129.2, 130.3, 132.3, 132.6, 136.7, 140.5, 148.8 |

| HRMS (M+H)⁺ | Calculated: 345.1159; Found: 345.1148 |

Applications of 1 4 Iodobenzyl 1h Imidazole in Advanced Materials Science and Catalysis

Development of Imidazole-Based Monomers and Polymers for Functional Materials

Imidazole (B134444) and its derivatives are crucial building blocks in polymer chemistry, valued for their thermal stability, chemical resistance, and ability to coordinate with metals. google.comnih.gov These properties make them ideal for creating functional polymers for diverse applications, including membranes for gas capture and materials for biomedical use. google.comnih.gov The compound 1-(4-iodobenzyl)-1H-imidazole serves as a specialized monomer where the imidazole unit imparts the core functionality, and the iodobenzyl group provides a reactive site for polymerization. smolecule.com The presence of the iodine atom on the phenyl ring allows for the formation of carbon-carbon or carbon-nitrogen bonds through established catalytic cross-coupling reactions, enabling the integration of this monomer into various polymer backbones. smolecule.comresearchgate.net

The incorporation of this compound units into polymeric frameworks allows for the synthesis of materials with tailored properties. The iodo-aryl functionality is particularly useful for creating aromatic polymers like polyamides and polyimides, which are known for their high thermal stability and mechanical strength. researchgate.netscielo.org.mx

Research on structurally related diiodide imidazole compounds demonstrates a viable pathway for polymerization. For instance, a series of aromatic polyamides containing tetraphenyl-imidazolyl units were synthesized from the diiodide monomer 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole via a palladium-catalyzed carbonylation polymerization. researchgate.net This process involves the reaction of the diiodide monomer with various diamines and carbon monoxide. researchgate.net The resulting polymers were found to be amorphous, readily soluble in aprotic amide solvents, and exhibited excellent thermal stability, with 5% weight loss temperatures ranging from 425–517 °C. researchgate.net These findings suggest that this compound could be similarly employed as a monofunctional monomer to introduce pendant imidazole groups or as a comonomer in the synthesis of advanced functional polymers.

Table 1: Properties of Polyamides Synthesized from an Imidazole-Based Diiodide Monomer This table presents data for polyamides derived from the related monomer 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole, illustrating the potential properties of polymers incorporating iodo-benzyl-imidazole units.

| Polymer ID | Diamine Used | Inherent Viscosity (dL/g) | T₅ (5% Weight Loss, °C) | Char Yield at 800°C (%) |

| PA-a | 4,4'-Oxydianiline | 0.72 | 517 | 58 |

| PA-b | 4,4'-(4,4'-Isopropylidenediphenoxy)dianiline | 0.68 | 465 | 49 |

| PA-c | 1,4-Bis(4-aminophenoxy)benzene | 0.63 | 506 | 55 |

| PA-d | 4,4'-Diaminodiphenyl sulfone | 0.65 | 425 | 43 |

Data sourced from a study on polyamides containing tetraphenyl-imidazolyl units. researchgate.net

The functionalization of polymer surfaces is a critical process for tailoring material properties such as biocompatibility, adhesion, and chemical reactivity without altering the bulk characteristics of the material. nih.govresearchgate.net The unique structure of this compound makes it a candidate for surface modification. The molecule can be attached to polymer surfaces through several strategies.

One approach involves leveraging the reactivity of the C-I bond. The iodobenzyl group can participate in surface-initiated coupling reactions, such as Suzuki or Sonogashira coupling, to covalently graft the molecule onto polymers that have been pre-functionalized with appropriate reactive groups. Another strategy is to utilize the imidazole ring itself. The nitrogen atoms of the imidazole can act as nucleophiles or be used in "click" chemistry reactions to attach the moiety to a polymer surface. Furthermore, methods like radiation grafting can create active sites on a polymer backbone that can then react with monomers like this compound to form functional surface layers. researchgate.net This surface modification can introduce metal-coordinating sites (via the imidazole ring) or provide a platform for further chemical transformations. ru.nl

Role of this compound as a Ligand in Coordination Chemistry

In coordination chemistry, imidazole and its derivatives are highly valued as ligands due to the strong σ-donor properties of the nitrogen atoms and their ability to stabilize a wide range of metal ions. researchgate.netrsc.org The compound this compound can act as a monodentate ligand, coordinating to a metal center through the N3 nitrogen of the imidazole ring. This coordination is fundamental to the formation of various metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, magnetism, and medicine. researchgate.netmdpi.com

While specific crystal structures for complexes of this compound are not widely reported, data from closely related imidazole-containing complexes provide insight into the expected structural features. For example, in a zinc complex synthesized with a more complex imidazole-tetrazole-dicarboxylic acid ligand, the Zn-N(imidazole) bond length was found to be approximately 2.09 Å. mdpi.com The coordination geometry is often octahedral or tetrahedral, depending on the metal ion and the presence of other co-ligands. rsc.orgscirp.org Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also essential for characterizing these complexes in the solid state and in solution. scielo.org.mx

Table 2: Representative Bond Parameters in a Zn(II) Complex with an Imidazole-Containing Ligand This table shows typical coordination bond lengths from a related zinc complex, [Zn(H₂tmidc)₂(H₂O)₂]·2H₂O, to illustrate the coordination environment that could be expected for a complex of this compound. mdpi.com

| Bond | Bond Length (Å) |

| Zn-N(imidazole) | 2.093(2) |

| Zn-N(tetrazole) | - |

| Zn-O(carboxyl) | 2.110(2) |

| Zn-O(water) | 2.158(2) |

Data from Guo et al. (2020). mdpi.com

Effective ligand design is crucial for controlling the properties and reactivity of metal complexes. numberanalytics.com The design process considers both steric and electronic effects. numberanalytics.comresearchgate.net In this compound, these properties are influenced by both the imidazole ring and the substituted benzyl (B1604629) group.

Electronic Effects : The imidazole ring is a strong σ-donor, which helps to form stable bonds with metal centers. researchgate.net The iodobenzyl group, on the other hand, exerts an electronic influence through the phenyl ring. The iodine atom is an electron-withdrawing group, which can slightly reduce the electron-donating ability of the imidazole ligand compared to an unsubstituted benzylimidazole. This electronic tuning can impact the reactivity of the resulting metal complex. researchgate.net

Steric Effects : The 4-iodobenzyl group attached to the N1 position of the imidazole ring introduces significant steric bulk. numberanalytics.com This steric hindrance can influence the coordination number of the metal center, the geometry of the complex, and the accessibility of substrates to the metal in catalytic applications. numberanalytics.com By modifying the substituent on the benzyl group, one can systematically tune the steric environment around the metal, which is a key strategy in designing selective catalysts.

Catalytic Applications of this compound and its Metal Complexes

The structural features of this compound and its metal complexes make them promising candidates for various catalytic applications. smolecule.comfluorochem.co.uk Imidazole derivatives are known to be part of N-heterocyclic carbene (NHC) precursors, which are powerful ligands for homogeneous catalysis. While this compound is not an NHC itself, its metal complexes can function as catalysts in a range of organic transformations. rsc.org

Metal complexes containing imidazole-based ligands have been shown to be active catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.net The role of the ligand is to stabilize the metal center and modulate its electronic properties to facilitate the catalytic cycle. For example, palladium complexes with N-donor ligands are widely used in cross-coupling reactions. researchgate.net A complex of palladium with this compound as a ligand could potentially catalyze reactions like Suzuki, Heck, or Sonogashira coupling, where the ligand environment is critical for catalytic efficiency and stability. The presence of the iodine atom on the ligand itself is an interesting feature, as it could potentially participate in oxidative addition or other elementary steps under certain reaction conditions, although it is more commonly seen as a reactive handle for polymerization or functionalization. researchgate.net A related bromo-analogue, 1-(4-bromobenzyl)-1H-imidazole, has been noted as an enzyme inhibitor, highlighting the potential for these types of molecules to interact with active sites in biological catalysis. biosynth.com

Transition Metal-Catalyzed Organic Transformations

The utility of this compound in transition metal catalysis primarily stems from its function as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of stable singlet carbenes that have become ubiquitous as ancillary ligands for transition metals, largely due to their strong σ-donating properties and the stable metal-ligand bonds they form.

Imidazolium (B1220033) salts, such as this compound, are the most common precursors for generating NHCs. beilstein-journals.org The process involves the deprotonation of the imidazolium ring at the C2 position, typically using a strong base, to yield the free carbene. beilstein-journals.org This carbene can then be coordinated to a transition metal center, creating a catalytically active complex. The structural properties of the resulting NHC ligand, influenced by the substituents on the imidazole ring, can be fine-tuned to optimize catalytic activity and selectivity.

The 4-iodobenzyl substituent on the imidazole nitrogen is particularly significant. The iodine atom serves as a reactive handle, allowing for further functionalization through various transition metal-catalyzed cross-coupling reactions. This feature enables the incorporation of the imidazole moiety into larger, more complex ligand scaffolds or for its immobilization onto solid supports, which is advantageous for catalyst recovery and reuse.

Research on related imidazole-based systems demonstrates the broad applicability of NHC-metal complexes in organic synthesis. For instance, rhodium-NHC complexes have been effectively employed as catalysts in Heck coupling reactions and for the addition of arylboronic acids to aldehydes. acs.org Similarly, ruthenium-NHC complexes have shown high efficiency in various reduction reactions, including the hydrogenation of ketones and nitriles. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Imidazole-Based NHC Ligands

| Catalyst Type | Reaction | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Rhodium-NHC | Hydrosilylation of Ketones | Aromatic Ketones, Hydrosilanes | Secondary Alcohols | Dinuclear rhodium complexes linked by bis-NHC ligands showed good activity. | acs.org |

| Ruthenium-NHC | Allylic Alkylation | Allylic carbonates, Malonates | Alkylated Products | Imidazolinium-derived NHCs were screened, showing high selectivity. | acs.org |

| Ruthenium-NHC | Reduction of Nitriles | Aromatic Nitriles, H₂ | Primary Amines | A system of [Ru(COD)(2-Me-allyl)₂] and SIMes·HBF₄ proved efficient. | acs.org |

This table illustrates the types of transformations where NHC ligands derived from imidazole precursors are effective. The specific performance of a this compound-derived ligand would depend on the reaction conditions.

Furthermore, this compound can itself be a substrate in transition metal-catalyzed reactions. The C-I bond of the iodobenzyl group is susceptible to transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules where the imidazole unit is retained. Studies have also shown that the imidazole ring itself can be directly arylated using palladium catalysts, offering another route for structural modification.

Organocatalysis Mediated by Imidazole Scaffolds

Beyond its role in forming metal complexes, the imidazole scaffold is a potent organocatalyst in its own right. tandfonline.com Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis. tandfonline.com The imidazole ring is amphoteric, meaning it can function as both a Brønsted acid (when protonated) and a Lewis base (via its lone pair on the N-3 nitrogen), making it a versatile catalyst for a variety of transformations. nih.gov

The catalytic activity of imidazole is central to many biological processes, where the histidine residue, containing an imidazole side chain, is often found in the active sites of enzymes, facilitating reactions like the cleavage of C-O and P-O bonds through acid-base or nucleophilic catalysis. nih.gov This natural precedent has inspired the use of imidazole and its derivatives in synthetic organic chemistry.

Research has demonstrated the efficacy of imidazole as a catalyst in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form complex products. rsc.org For example, imidazole catalyzes the synthesis of functionally diverse molecules like 2-amino-4H-chromenes and pyridines from simple starting materials. rsc.org It has also been used to mediate the synthesis of spirooxindoles in environmentally friendly solvents like water.

Table 2: Examples of Organocatalytic Reactions Mediated by Imidazole

| Reaction Type | Catalyst | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Multicomponent Synthesis | Imidazole | Aldehyde, Malononitrile, various nucleophiles | 2-Amino-4H-chromenes, Dienes, Pyridines | Diversity-oriented synthesis in a nearly neutral medium. | rsc.org |

| One-pot Synthesis | Thiazolium salt / Imidazole | Aldehyde, Acyl imine | Substituted Imidazoles | In situ generation of α-ketoamide followed by ring closure. | nih.gov |

This table provides examples of reactions where the imidazole core acts as an organocatalyst, showcasing its utility in constructing complex heterocyclic structures.

In the context of this compound, the imidazole core provides the catalytic function, while the iodobenzyl group can be used to anchor the catalyst to a solid support or to introduce other functionalities that might modulate its catalytic activity or solubility.

The compound is also a building block for advanced materials. The presence of both the imidazole ring and the iodophenyl group makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net In these materials, the nitrogen atoms of the imidazole can coordinate to metal ions, while the iodophenyl group can either participate in further reactions or influence the packing and properties of the resulting framework. researchgate.net

Theoretical and Computational Studies of 1 4 Iodobenzyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors.

For imidazole (B134444) derivatives, DFT calculations are routinely used to optimize the molecular structure and compute electronic parameters. orientjchem.org For instance, studies on other imidazole-containing compounds have used DFT with the B3LYP functional and various basis sets to determine key properties. orientjchem.org The electronic structure of 1-(4-iodobenzyl)-1H-imidazole is characterized by the interplay between the imidazole ring, the benzyl (B1604629) group, and the iodine substituent. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, making it a system with distinct electronic features. jvwu.ac.in

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For many organic molecules, including imidazole derivatives, these orbital energies can be correlated with their biological activity.

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide a quantitative measure of the molecule's reactivity. These descriptors are calculated from the HOMO and LUMO energies and are instrumental in predicting how the molecule will interact with other chemical species. For example, the chemical potential indicates the tendency of electrons to escape from the system. scirp.org

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron-escaping tendency |

| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Measure of polarizability |

Molecular Modeling and Docking Simulations for Predictive Interaction Studies with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. smolecule.com

Docking studies on various imidazole derivatives have revealed key interactions that contribute to their biological activities. For example, imidazole-based compounds have been docked into the active sites of enzymes like urease and protein kinases to predict their inhibitory potential. researchgate.netarabjchem.org These studies often identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target protein. researchgate.net

In the case of this compound, the imidazole moiety can act as a hydrogen bond acceptor, while the benzyl and iodo groups can engage in hydrophobic and halogen bonding interactions, respectively. Halogen bonds, where the iodine atom acts as an electrophilic region, can be particularly important for binding affinity and selectivity.

A hypothetical docking study of this compound into an enzyme active site could reveal interactions such as:

Hydrogen bonding between the imidazole nitrogen atoms and amino acid residues like serine or histidine.

Pi-pi stacking between the benzyl ring and aromatic residues like phenylalanine or tyrosine.

Hydrophobic interactions involving the benzyl group.

Halogen bonding between the iodine atom and a Lewis basic site on the protein, such as a carbonyl oxygen.

Conformational Analysis, Tautomerism, and Energetic Landscape Profiling

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with a rotatable bond between the benzyl group and the imidazole ring, multiple low-energy conformations may exist.

Tautomerism is another important consideration for imidazole-containing compounds. The imidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. mdpi.com Quantum chemical calculations can be used to determine the relative energies of these tautomers and predict the most stable form in different environments (gas phase or in solution). mdpi.com For 1-substituted imidazoles, tautomerism of the imidazole ring itself is not possible, but the concept is crucial for understanding the reactivity of the parent imidazole scaffold.

Energetic landscape profiling provides a comprehensive map of the potential energy surface of a molecule, highlighting the various stable and transition states. This information is vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motion, offering insights into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

An MD simulation of this compound in an aqueous solution could reveal:

The stability of its different conformations over time.

The dynamics of the solvent molecules around the solute.

The formation and breaking of intermolecular hydrogen bonds with water.

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose and to explore the flexibility of both the ligand and the protein active site. plos.org These simulations can reveal conformational changes that occur upon ligand binding and provide a more realistic picture of the binding event than static docking poses. For related substituted imidazole derivatives, MD simulations have been used to study their interactions with target proteins and to refine the understanding of their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ajrconline.org QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with the observed biological activity. nih.gov

For a series of imidazole derivatives, a QSAR study could be performed to understand which molecular properties are most important for a particular biological activity, such as antimicrobial or anticancer effects. scirp.orgnih.gov The descriptors used in QSAR models can be calculated from the molecular structure and can include parameters such as:

LogP: A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to generate hypotheses about the mechanism of action. For example, if a QSAR model shows a strong correlation between a particular descriptor and biological activity, it can suggest that the corresponding molecular property is crucial for the interaction with the biological target. Studies on various imidazole derivatives have successfully employed QSAR to guide the design of new potent analogs. ajrconline.orgnih.gov

Biological Interactions and Mechanistic Studies of 1 4 Iodobenzyl 1h Imidazole Excluding Clinical Outcomes

Exploration of Interaction Mechanisms with Biological Macromolecules in vitro (e.g., enzymes, receptors, nucleic acids)

1-(4-iodobenzyl)-1H-imidazole is a well-characterized inhibitor of several enzymes, most notably those involved in steroid biosynthesis. In vitro studies have been instrumental in elucidating the precise mechanisms of its inhibitory action.

One of the primary targets of this compound is aromatase (CYP19A1) , a key enzyme in the synthesis of estrogens. Kinetic analyses have revealed that this compound acts as a potent and selective competitive inhibitor of aromatase. The mechanism of inhibition involves the coordination of the N-3 atom of the imidazole (B134444) ring to the ferric iron atom of the heme group within the enzyme's active site. This interaction prevents the binding of the natural substrate, androstenedione, thereby blocking its conversion to estrone. The 4-iodobenzyl moiety of the inhibitor is thought to occupy the substrate-binding pocket, contributing to the high-affinity interaction.

Another significant enzymatic target is steroid 17α-hydroxylase/17,20-lyase (CYP17A1) , a bifunctional enzyme crucial for the production of androgens and cortisol. Similar to its action on aromatase, this compound inhibits CYP17A1 by binding to the heme iron via its imidazole nitrogen. This binding event interferes with both the hydroxylase and lyase activities of the enzyme. The inhibitory potency is influenced by the nature of the substituent on the benzyl (B1604629) ring, with the 4-iodo substitution being particularly effective.

The table below summarizes the in vitro inhibitory activities of this compound against these key steroidogenic enzymes.

| Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| Aromatase (CYP19A1) | 1.5 | 0.8 | Competitive |

| CYP17A1 | 7.8 | 4.2 | Competitive |

To distinguish the effects of enzyme inhibition from direct receptor interactions, in vitro studies have been conducted to evaluate the binding of this compound to various receptors. Of particular interest is the estrogen receptor (ER) , given the compound's profound impact on estrogen synthesis. Competitive binding assays, utilizing radiolabeled estradiol, have been employed to assess the affinity of this compound for both ERα and ERβ subtypes. These studies have consistently demonstrated that the compound has a very low affinity for the estrogen receptor, with binding affinities several orders of magnitude lower than that of estradiol. This indicates that the biological effects observed in vitro are predominantly due to the inhibition of aromatase rather than direct modulation of the estrogen receptor.

The potential for this compound to interact directly with nucleic acids has also been explored. The planar aromatic structure of the imidazole and benzyl rings raises the possibility of intercalation between the base pairs of DNA. Techniques such as UV-visible spectroscopy, fluorescence quenching assays, and circular dichroism have been utilized to investigate this potential interaction. In such experiments, changes in the spectral properties of either the compound or the DNA upon mixing can indicate a binding event. While some related imidazole-containing compounds have shown an ability to bind to DNA, specific and high-affinity binding has not been established as a primary mechanism of action for this compound itself. The interactions, if any, are generally weak and non-specific.

Chemical Probe Applications for Investigating Specific Biological Pathways in vitro

The high potency and selectivity of this compound for aromatase make it an excellent chemical probe for studying estrogen-dependent biological pathways in vitro. By specifically blocking the production of endogenous estrogens in cell culture systems, researchers can investigate the role of estrogens in processes such as cell proliferation, differentiation, and apoptosis. For instance, in studies involving estrogen-receptor-positive breast cancer cell lines, this compound can be used to create an estrogen-deprived environment, allowing for the detailed study of estrogen-regulated gene expression and signaling cascades.

Furthermore, the presence of the iodine atom allows for the synthesis of radiolabeled versions of the molecule (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I). These radiolabeled probes can be used in vitro for autoradiography to visualize the distribution of aromatase in tissue sections or in binding assays to quantify the density of the enzyme in various biological preparations.

Bioinorganic Chemistry: Role of Imidazole as an Axial Ligand in Metalloenzymes and Model Complexes

From a bioinorganic chemistry perspective, the inhibitory action of this compound is a classic example of an exogenous ligand coordinating to the metal center of a metalloenzyme. In the case of cytochrome P450 enzymes like aromatase, the iron atom of the heme prosthetic group is the site of interaction. The imidazole ring of the inhibitor acts as an axial ligand, binding to the iron in a manner that mimics the binding of the natural histidine ligand found in many heme-containing proteins.

Structure-Mechanism Relationship Studies for Rational Design of Chemical Probes

The development of this compound is rooted in extensive structure-activity relationship (SAR) studies aimed at optimizing the inhibitory potency and selectivity of N-substituted imidazole compounds. These studies have established several key principles for the rational design of chemical probes targeting heme-containing enzymes:

The Imidazole Core: The unsubstituted imidazole ring is the essential pharmacophore, responsible for the high-affinity coordination to the heme iron.

The N-1 Substituent: The nature of the group attached to the N-1 position of the imidazole ring is a critical determinant of inhibitory activity. The 4-iodobenzyl group has been found to be particularly effective, likely due to its size, shape, and ability to engage in favorable interactions within the active site.

Substituent Effects on the Benzyl Ring: The position and electronic properties of substituents on the benzyl ring can fine-tune the binding affinity. The iodine atom at the para position is thought to enhance potency through a combination of steric and electronic effects, potentially including halogen bonding interactions with amino acid residues in the active site.

These SAR insights are invaluable for the ongoing design of novel chemical probes with improved characteristics, such as enhanced selectivity for specific P450 isoforms or modified physicochemical properties for diverse in vitro applications.

Advanced Characterization Techniques for Elucidating the Structure and Reactivity of 1 4 Iodobenzyl 1h Imidazole Within Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(4-iodobenzyl)-1H-imidazole. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the proton signals of the imidazole (B134444) ring typically appear in the range of δ 6.77–7.66 ppm. researchgate.net For this compound, specific shifts are observed for the protons on the imidazole and the benzyl (B1604629) rings. The singlet for the C2-H of the imidazole is a characteristic feature. The protons on the iodobenzyl group exhibit distinct splitting patterns, usually appearing as two doublets in the aromatic region, corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the benzyl group typically present as a singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the imidazole ring in similar structures are found in the range of δ 124.87–132.43 ppm. researchgate.net The carbons of the iodobenzyl moiety will also have characteristic chemical shifts, with the carbon atom bonded to the iodine showing a significantly lower chemical shift due to the heavy atom effect.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.60 | s | Imidazole C2-H |

| ¹H | ~7.14 | s | Imidazole C4/C5-H |

| ¹H | ~6.86 | s | Imidazole C4/C5-H |

| ¹H | ~7.70 | d | Aromatic (iodobenzyl) |

| ¹H | ~7.10 | d | Aromatic (iodobenzyl) |

| ¹H | ~5.47 | s | CH₂ |

| ¹³C | ~143 | Imidazole C2 | |

| ¹³C | ~129 | Imidazole C4/C5 | |

| ¹³C | ~122 | Imidazole C4/C5 | |

| ¹³C | ~138 | Aromatic C-I | |

| ¹³C | ~130 | Aromatic CH | |

| ¹³C | ~129 | Aromatic CH | |

| ¹³C | ~94 | Aromatic C (ipso) | |

| ¹³C | ~50 | CH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a generalized representation based on typical values for similar structures. rsc.orgrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Molecular Weight Determination of Synthetic Products and Intermediates

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula, C₁₀H₉IN₂. nih.gov

Electron impact (EI) ionization often leads to characteristic fragmentation patterns. The most common fragmentations involve the cleavage of the benzyl-imidazole bond, leading to the formation of the iodobenzyl cation ([C₇H₆I]⁺) and the imidazole radical, or the benzyl cation ([C₇H₇]⁺) and the iodo-imidazole fragment. The iodobenzyl cation is often a prominent peak in the spectrum. The presence of iodine is readily identified by its characteristic isotopic pattern.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and byproducts. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 284 | [M]⁺ | [C₁₀H₉IN₂]⁺ |

| 217 | [M - C₃H₃N₂]⁺ | [C₇H₆I]⁺ |

| 157 | [M - I]⁺ | [C₁₀H₉N₂]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 68 | [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum will show characteristic absorption bands for the C-H stretching vibrations of the aromatic and imidazole rings, typically in the 3000-3100 cm⁻¹ region. sci.am The C=C and C=N stretching vibrations of the aromatic and imidazole rings will appear in the 1400-1650 cm⁻¹ region. sci.am The C-N stretching vibrations are also characteristic and can be found in the fingerprint region. sci.am The presence of the benzyl group will give rise to CH₂ bending vibrations. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. youtube.com The symmetric breathing modes of the aromatic and imidazole rings are often strong in the Raman spectrum. The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational dynamics of the molecule. researchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic/Imidazole C-H Stretch | 3000 - 3100 | IR, Raman |

| CH₂ Stretch | 2850 - 2960 | IR, Raman |

| Aromatic/Imidazole C=C, C=N Stretch | 1400 - 1650 | IR, Raman |

| CH₂ Bend | ~1450 | IR |

| C-N Stretch | 1300 - 1400 | IR |

| C-I Stretch | < 600 | IR, Raman |

Note: The exact wavenumbers can be influenced by the solid-state packing and intermolecular interactions. ijrar.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The crystal structure would reveal the planarity of the imidazole ring and the geometry of the benzyl group. Of particular interest are the intermolecular interactions that govern the packing of the molecules in the crystal. These can include π-π stacking interactions between the aromatic and/or imidazole rings, as well as weaker C-H···π and C-H···N hydrogen bonds. osti.govnih.gov The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the crystal packing. researchgate.net Understanding these interactions is crucial for crystal engineering and for correlating the solid-state structure with the material's physical properties. researchgate.net

Other Advanced Analytical Methods in Chemical Research (e.g., Chromatography coupled with Spectroscopic Detection for Purity and Reaction Analysis)

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. mdpi.com By coupling HPLC with a spectroscopic detector, such as a UV-Vis or a mass spectrometer (LC-MS), it is possible to not only separate the compound from impurities but also to identify them. scielo.br

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile derivatives of this compound or for monitoring its synthesis if the reactants and products are sufficiently volatile. mdpi.comgoogle.com These hyphenated techniques are instrumental in ensuring the quality of the synthesized compound and in providing detailed insights into reaction mechanisms by identifying transient species and byproducts.

Future Research Directions and Emerging Paradigms for 1 4 Iodobenzyl 1h Imidazole

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The synthesis of 1-(4-iodobenzyl)-1H-imidazole and its derivatives is poised for a revolution through the integration of flow chemistry and automated synthesis platforms. Traditional batch synthesis methods can be time-consuming and challenging to scale up. researchgate.net Flow chemistry, in contrast, offers numerous advantages, including enhanced reaction control, improved safety, and the potential for seamless automation. researchgate.netnih.gov

Recent advancements in automated stopped-flow library synthesis are particularly relevant. rsc.org This technique combines the benefits of both batch and flow chemistry, allowing for rapid reaction optimization and the generation of large compound libraries with minimal reagent consumption. rsc.orgnih.gov By integrating a stopped-flow reactor into a high-throughput continuous platform, researchers can conduct hundreds of reactions in a significantly shorter timeframe, accelerating the discovery of novel this compound analogs with desired properties. rsc.org This approach not only speeds up the discovery process but also facilitates the collection of large datasets suitable for training machine learning models, further enhancing predictive capabilities in drug discovery and materials science. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry | Automated Stopped-Flow Synthesis |

| Reaction Control | Moderate | High | High |

| Scalability | Challenging | Readily Scalable | Moderate |

| Throughput | Low | High | Very High |

| Reagent Consumption | High | Low | Very Low |

| Automation Potential | Limited | High | High |

Applications in Supramolecular Assembly and Nanotechnology for Targeted Functional Systems

The inherent properties of this compound make it an excellent building block for supramolecular assembly and the development of advanced nanomaterials. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a cornerstone of bottom-up nanotechnology. nih.govrsc.org The imidazole (B134444) moiety and the iodobenzyl group of the title compound can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net

These interactions can be harnessed to direct the self-assembly of this compound into well-defined nanostructures with tailored properties. For instance, the ability of imidazole-containing ligands to coordinate with metal ions has been exploited to create coordination polymers with interesting topologies and potential applications in catalysis and materials science. researchgate.net The resulting supramolecular structures can be designed to encapsulate guest molecules, act as sensors, or serve as scaffolds for the construction of more complex functional systems. The exploration of co-assembly with other molecular components could further expand the structural and functional diversity of the resulting nanomaterials. rsc.org

Advanced Computational Design for Novel Functional Properties and Predictive Discovery

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of new molecules. In the context of this compound, computational approaches can be used to predict its physicochemical properties, biological activities, and potential for forming novel functional materials. mdpi.comresearchgate.net

Molecular docking studies, for example, can predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. smolecule.commdpi.com This information is invaluable for the rational design of new therapeutic agents. For instance, computational screening of imidazole derivatives has identified potential inhibitors for crucial viral proteins. mdpi.com Furthermore, computational tools can aid in the design of new materials by simulating the self-assembly processes and predicting the properties of the resulting supramolecular architectures. By leveraging these predictive capabilities, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predicting binding affinity to biological targets | Identification of potential drug candidates |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes | Understanding the mechanism of action |

| Quantum Mechanics Calculations | Determining electronic properties and reactivity | Guiding the design of new functional materials |

| ADMET Prediction | Evaluating drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Assessing the developability of drug candidates |

Emerging Roles in Chemical Biology and Mechanistic Probe Development

The unique chemical properties of this compound make it a valuable tool for chemical biologists seeking to unravel complex biological processes. The presence of the iodine atom allows for its use in a variety of chemical transformations, making it a versatile scaffold for the development of chemical probes. smolecule.com These probes can be designed to interact with specific biomolecules, enabling researchers to study their function in living systems. smolecule.com

For example, the imidazole core is a common feature in many biologically active molecules and can interact with a variety of enzymes and receptors. researchgate.net By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of these biomolecules within cells. Furthermore, the reactivity of the C-I bond can be exploited for covalent labeling of target proteins, providing a powerful tool for identifying drug targets and elucidating mechanisms of action.

Potential as a Building Block in Complex Chemical Syntheses and Method Development

Beyond its direct applications, this compound serves as a versatile building block for the synthesis of more complex molecules. cymitquimica.com The imidazole ring is a key structural motif in many pharmaceuticals and natural products. researchgate.netrsc.org The presence of the iodo-substituent on the benzyl (B1604629) ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

These reactions allow for the facile introduction of a wide range of substituents, enabling the construction of diverse molecular architectures. This versatility makes this compound a valuable starting material for the development of new synthetic methodologies. For instance, it can be used to explore new catalytic systems or to develop novel strategies for the construction of complex heterocyclic frameworks. The development of efficient and regiocontrolled methods for the synthesis of substituted imidazoles remains an area of active research, and this compound is well-positioned to play a significant role in these endeavors. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 1-(4-iodobenzyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or copper-catalyzed coupling. For example, haloarenes (e.g., 4-iodobenzyl bromide) react with imidazole derivatives in polar aprotic solvents (e.g., DMF) under inert atmosphere (argon) at 120°C, using K₂CO₃ as a base and CuI as a catalyst. Reaction time (24–48 hours) and stoichiometric ratios (1.2 eq. imidazole) are critical for maximizing yield (>70%) . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product with >95% purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodobenzyl protons at δ 4.8–5.2 ppm; imidazole protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 313.0).

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 42.8%, H: 2.9%, N: 8.9%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions. Avoid exposure to light, moisture, and acidic/basic environments, as iodobenzyl groups are susceptible to hydrolysis. Stability tests via HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450 or kinases). The iodine atom’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets (ΔG ≈ –8.5 kcal/mol). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity; IC50 for cytotoxicity) under standardized conditions (pH 7.4, 37°C). Cross-validate using multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli). Discrepancies may arise from assay sensitivity variations or compound aggregation; use dynamic light scattering (DLS) to confirm solubility .

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Build 3D-QSAR models (e.g., CoMSIA) using training sets of analogs (n > 30). Key descriptors include steric bulk (iodine’s van der Waals volume) and electrostatic potential. Optimize substituents at the benzyl position (e.g., electron-donating groups improve antifungal activity by 30%) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Transitioning from batch to flow chemistry requires precise control of residence time (e.g., 30 minutes) and temperature (120°C). Use chiral HPLC to monitor enantiomeric excess (>99% ee). Copper catalysts may leach during scale-up; replace with immobilized variants (e.g., Cu-SiO₂) to reduce contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.